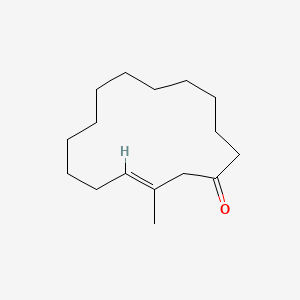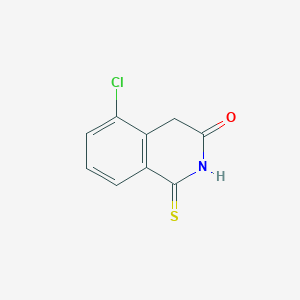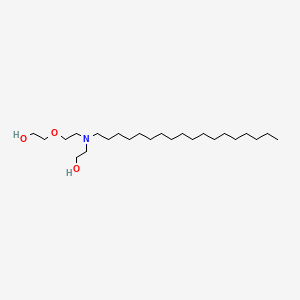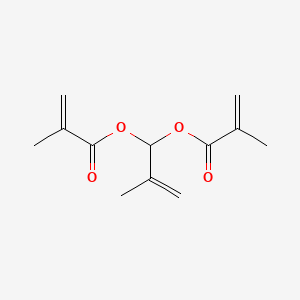
Aluminium methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C3H9AlO3 It is a derivative of methanol and aluminium, where aluminium is bonded to three methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminium methanolate can be synthesized through the reaction of aluminium with methanol. The reaction typically involves the use of an aluminium source, such as aluminium powder or aluminium chloride, and methanol under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium with methanol in large reactors. The process involves heating the mixture to facilitate the reaction and then purifying the product through distillation or crystallization. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Aluminium methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and methanol.
Hydrolysis: In the presence of water, it hydrolyzes to form aluminium hydroxide and methanol.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Other Ligands: For substitution reactions, various ligands such as halides or organic groups can be used.
Major Products Formed:
Oxidation: Aluminium oxide and methanol.
Hydrolysis: Aluminium hydroxide and methanol.
Substitution: Depending on the substituent, various aluminium compounds can be formed.
Aplicaciones Científicas De Investigación
Aluminium methanolate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other aluminium compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing into its use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of coatings, adhesives, and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of aluminium methanolate involves its ability to donate methoxy groups and form coordination complexes with other molecules. This property makes it useful as a catalyst and in the formation of various aluminium-based materials. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparación Con Compuestos Similares
Aluminium Ethoxide: Similar to aluminium methanolate but with ethoxy groups instead of methoxy groups.
Aluminium Isopropoxide: Contains isopropoxy groups and is used in similar applications.
Aluminium Butoxide: Contains butoxy groups and is used in the synthesis of aluminium-based materials.
Uniqueness: this compound is unique due to its specific reactivity with methanol and its ability to form stable complexes. Its properties make it particularly useful in applications where methanol is a preferred solvent or reactant.
Propiedades
Número CAS |
865-31-6 |
|---|---|
Fórmula molecular |
C3H9AlO3 |
Peso molecular |
120.08 g/mol |
Nombre IUPAC |
aluminum;methanolate |
InChI |
InChI=1S/3CH3O.Al/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clave InChI |
UAEJRRZPRZCUBE-UHFFFAOYSA-N |
SMILES canónico |
C[O-].C[O-].C[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


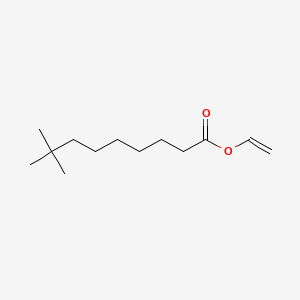

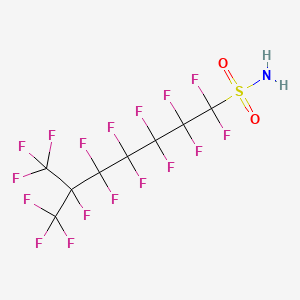
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
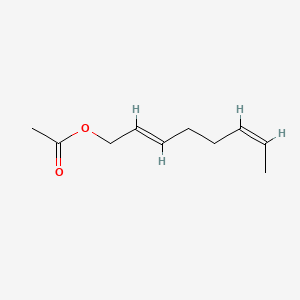
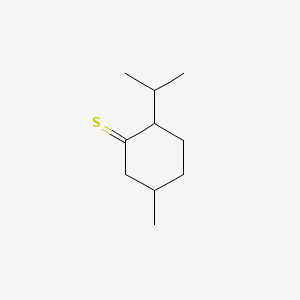
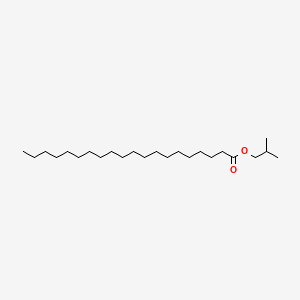
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
